N-(3-dibenzo[b,e]thiepin-11(6H)-ylidenepropyl)-N-methyl-2-(4-methyl-1-piperazinyl)acetamide
Description
N-(3-dibenzo[b,e]thiepin-11(6H)-ylidenepropyl)-N-methyl-2-(4-methyl-1-piperazinyl)acetamide is a complex organic compound known for its diverse applications in scientific research. This compound is characterized by its unique structure, which includes a dibenzo[b,e]thiepin core, a propylidene linkage, and a piperazinylacetamide moiety. It is often studied for its potential pharmacological properties and its role in various chemical reactions.
Properties
Molecular Formula |
C25H31N3OS |
|---|---|
Molecular Weight |
421.6 g/mol |
IUPAC Name |
N-[(3Z)-3-(6H-benzo[c][1]benzothiepin-11-ylidene)propyl]-N-methyl-2-(4-methylpiperazin-1-yl)acetamide |
InChI |
InChI=1S/C25H31N3OS/c1-26-14-16-28(17-15-26)18-25(29)27(2)13-7-11-22-21-9-4-3-8-20(21)19-30-24-12-6-5-10-23(22)24/h3-6,8-12H,7,13-19H2,1-2H3/b22-11- |
InChI Key |
GKSHVNJSFHCDEJ-JJFYIABZSA-N |
Isomeric SMILES |
CN1CCN(CC1)CC(=O)N(C)CC/C=C\2/C3=CC=CC=C3CSC4=CC=CC=C42 |
Canonical SMILES |
CN1CCN(CC1)CC(=O)N(C)CCC=C2C3=CC=CC=C3CSC4=CC=CC=C42 |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-(3-dibenzo[b,e]thiepin-11(6H)-ylidenepropyl)-N-methyl-2-(4-methyl-1-piperazinyl)acetamide involves several steps. One common synthetic route starts with the preparation of the dibenzo[b,e]thiepin-11(6H)-one, which is then reacted with appropriate reagents to introduce the propylidene and piperazinylacetamide groups. The reaction conditions typically involve the use of solvents like dichloromethane and catalysts such as triethylamine. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
N-(3-dibenzo[b,e]thiepin-11(6H)-ylidenepropyl)-N-methyl-2-(4-methyl-1-piperazinyl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups within the molecule are replaced by other atoms or groups. .
Scientific Research Applications
N-(3-dibenzo[b,e]thiepin-11(6H)-ylidenepropyl)-N-methyl-2-(4-methyl-1-piperazinyl)acetamide has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties
Mechanism of Action
The mechanism of action of N-(3-dibenzo[b,e]thiepin-11(6H)-ylidenepropyl)-N-methyl-2-(4-methyl-1-piperazinyl)acetamide involves its interaction with specific molecular targets, such as receptors and enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the replication of certain viruses by interfering with viral enzymes or receptors . Additionally, its interaction with neurotransmitter receptors in the brain can result in antidepressant or anxiolytic effects .
Comparison with Similar Compounds
N-(3-dibenzo[b,e]thiepin-11(6H)-ylidenepropyl)-N-methyl-2-(4-methyl-1-piperazinyl)acetamide can be compared with other similar compounds, such as:
Dothiepin hydrochloride: This compound shares a similar dibenzo[b,e]thiepin core but differs in its functional groups and overall structure
Dosulepin: Another compound with a dibenzo[b,e]thiepin core, used primarily as an antidepressant.
Dibenzo[b,e]thiepin-11(6H)-one: A precursor in the synthesis of various dibenzo[b,e]thiepin derivatives.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
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